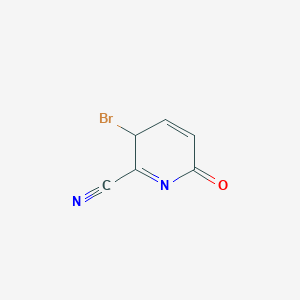
3-bromo-6-oxo-3H-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a bromine atom at the third position, a cyano group at the second position, and a keto group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-oxo-3H-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 6-oxo-3H-pyridine-2-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous brominating agents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 3-bromo-6-hydroxy-3H-pyridine-2-carbonitrile.
Oxidation: Formation of oxidized pyridine derivatives with additional functional groups.
Applications De Recherche Scientifique
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 3-bromo-6-oxo-3H-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the bromine atom and the cyano group enhances its binding affinity and specificity towards certain molecular targets, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine-2-carbonitrile: Similar structure but lacks the keto group at the sixth position.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains a chlorine atom instead of a keto group at the sixth position.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Different heterocyclic system with a hydroxyl group.
Uniqueness
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile is unique due to the presence of the keto group at the sixth position, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and enhances the compound’s potential in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H3BrN2O |
|---|---|
Poids moléculaire |
199.00 g/mol |
Nom IUPAC |
3-bromo-6-oxo-3H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2,4H |
Clé InChI |
ICYIGXLRDNFCOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=C(C1Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)
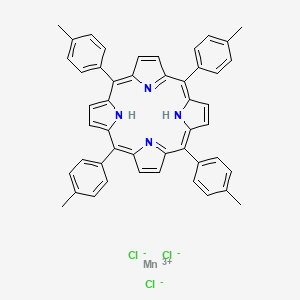


![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)

![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)

![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
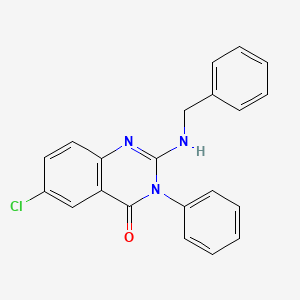
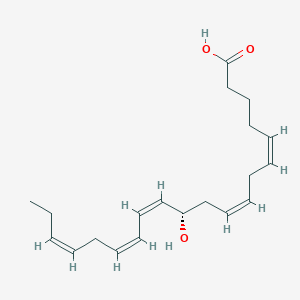
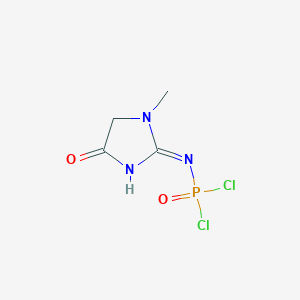
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)
